molecular formula C20H14N4O3S2 B12181441 N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B12181441
M. Wt: 422.5 g/mol
InChI Key: PWCHTWCBCMGJGG-YVLHZVERSA-N
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Description

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is a complex organic compound that features a quinoline moiety, a thiazolidinone ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Condensation Reaction: The quinoline derivative is then condensed with the thiazolidinone intermediate in the presence of a suitable catalyst to form the desired product.

    Final Coupling: The final step involves coupling the intermediate with pyridine-3-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in research to understand its interaction with biological macromolecules like proteins and DNA.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{(5Z)-5-[(6-chloroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
  • N-{(5Z)-5-[(6-fluoroquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide

Uniqueness

N-{(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is unique due to the presence of the methoxy group on the quinoline ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H14N4O3S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14N4O3S2/c1-27-15-6-7-16-12(9-15)4-5-14(22-16)10-17-19(26)24(20(28)29-17)23-18(25)13-3-2-8-21-11-13/h2-11H,1H3,(H,23,25)/b17-10-

InChI Key

PWCHTWCBCMGJGG-YVLHZVERSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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